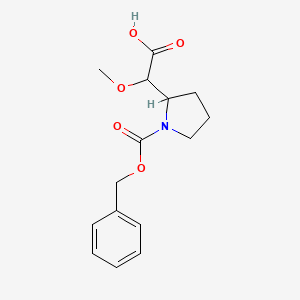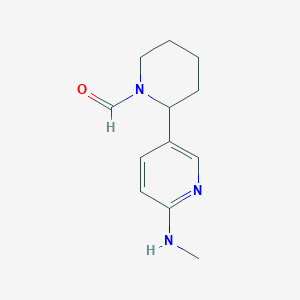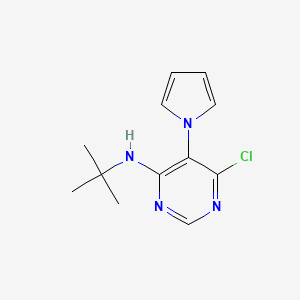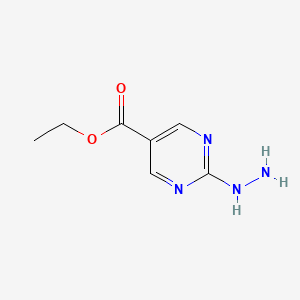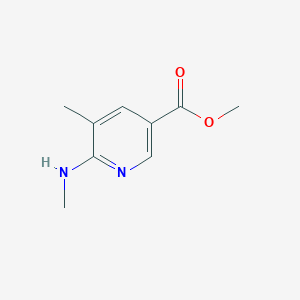
4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine is a versatile chemical compound with a molecular formula of C13H24N4O and a molecular weight of 252.36 g/mol . This compound features a morpholine ring attached to a triazole ring, which is further substituted with a neopentyl group. The unique structure of this compound makes it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine involves several steps. One common synthetic route includes the reaction of morpholine with a triazole derivative under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with minimal impurities.
Analyse Chemischer Reaktionen
4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or triazole ring is substituted with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine include other triazole and morpholine derivatives. Some examples are:
- 4-(2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
- 4-(2-(5-Phenyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
- 4-(2-(5-Chlorophenyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the neopentyl group in this compound provides unique steric and electronic effects, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C13H24N4O |
|---|---|
Molekulargewicht |
252.36 g/mol |
IUPAC-Name |
4-[2-[5-(2,2-dimethylpropyl)-1H-1,2,4-triazol-3-yl]ethyl]morpholine |
InChI |
InChI=1S/C13H24N4O/c1-13(2,3)10-12-14-11(15-16-12)4-5-17-6-8-18-9-7-17/h4-10H2,1-3H3,(H,14,15,16) |
InChI-Schlüssel |
NKZIOVYVIOUINY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1=NC(=NN1)CCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11802670.png)
